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Abstract

4-Bromo-2,6-difluorophenylacetic acid is a halogenated aromatic carboxylic acid that serves
as a key intermediate in the synthesis of complex organic molecules. Its unique substitution
pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, imparts specific
reactivity and properties that are leveraged in various scientific fields, notably in the
development of agrochemicals. This guide provides a comprehensive overview of the chemical
properties, synthesis, reactivity, and applications of 4-Bromo-2,6-difluorophenylacetic acid,
with a focus on practical insights for laboratory and development settings.
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Chemical and Physical Properties

4-Bromo-2,6-difluorophenylacetic acid is a white to off-white solid at room temperature.[1]
The presence of fluorine atoms ortho to the acetic acid moiety influences the molecule's
conformation and electronic properties. The electron-withdrawing nature of the fluorine and
bromine atoms increases the acidity of the carboxylic acid group compared to unsubstituted
phenylacetic acid.

Table 1: Physicochemical Properties of 4-Bromo-2,6-difluorophenylacetic acid

Property Value Source(s)
CAS Number 537033-54-8 [1][2]
Molecular Formula CsHsBrF20:2 [1][2]
Molecular Weight 251.02 g/mol [11[3]
Appearance White to off-white solid [1]

Boiling Point 307.7 £ 37.0 °C (Predicted) [1]

Density 1.77 g/mL (Predicted) [1112]

pKa 3.60 £ 0.10 (Predicted) [1]

N Sealed in a dry environment at
Storage Conditions [1]
room temperature

Synthesis and Purification

While a specific, published, step-by-step synthesis for 4-Bromo-2,6-difluorophenylacetic
acid is not readily available in the searched literature, a plausible and efficient synthetic route
can be designed based on established organometallic and carboxylation reactions of similar
substrates. The most logical precursor is 1-bromo-3,5-difluorobenzene, which is commercially
available.

The proposed synthesis involves two key steps:
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o Halogen-Metal Exchange and Alkylation: Treatment of 1-bromo-3,5-difluorobenzene with a
strong base like n-butyllithium at low temperatures, followed by reaction with a suitable
electrophile to introduce the acetic acid moiety.

o Hydrolysis: Conversion of the introduced group (e.g., a nitrile or ester) to the final carboxylic
acid.

A common strategy for synthesizing phenylacetic acids is through the corresponding benzyl
nitrile. This can be achieved by first preparing 4-bromo-2,6-difluorobenzyl bromide, followed by
cyanation and hydrolysis.

Experimental Protocol: Proposed Synthesis of 4-Bromo-
2,6-difluorophenylacetic acid

This protocol is a representative example based on the synthesis of analogous compounds.[4]

[5]

Step 1: Synthesis of 4-Bromo-2,6-difluorobenzyl bromide

To a solution of 4-bromo-2,6-difluorotoluene (1 equivalent) in a suitable solvent such as
carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents).

» Add a radical initiator, such as benzoyl peroxide (0.05 equivalents).

o Reflux the mixture under inert atmosphere and with light irradiation (e.g., a 250W lamp) for
4-6 hours.

e Monitor the reaction by TLC or GC-MS.

o Upon completion, cool the reaction mixture to room temperature and filter off the succinimide
byproduct.

o Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure to yield crude 4-bromo-2,6-difluorobenzyl
bromide, which can be used in the next step without further purification.
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Step 2: Synthesis of 4-Bromo-2,6-difluorophenylacetonitrile

¢ In a round-bottom flask, dissolve sodium cyanide (1.5 equivalents) in a mixture of ethanol
and water.

¢ Add the crude 4-bromo-2,6-difluorobenzyl bromide (1 equivalent) from the previous step to
the cyanide solution.

e Heat the mixture to reflux for 3-5 hours, monitoring the reaction by TLC.

 After the reaction is complete, cool the mixture and remove the ethanol under reduced
pressure.

o Extract the aqueous residue with a suitable organic solvent like ethyl acetate.

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
o Evaporate the solvent to obtain crude 4-bromo-2,6-difluorophenylacetonitrile.

Step 3: Hydrolysis to 4-Bromo-2,6-difluorophenylacetic acid

» To the crude 4-bromo-2,6-difluorophenylacetonitrile (1 equivalent), add an excess of a strong
acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., agueous
sodium hydroxide).[4]

e Heat the mixture to reflux for 8-12 hours.
o Cool the reaction mixture to room temperature.

« If basic hydrolysis was performed, acidify the mixture with concentrated HCI until a
precipitate forms.

o Collect the solid precipitate by vacuum filtration.
e Wash the solid with cold water.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or
toluene) to obtain pure 4-Bromo-2,6-difluorophenylacetic acid.
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Synthesis Workflow
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Caption: Proposed synthetic workflow for 4-Bromo-2,6-difluorophenylacetic acid.

Spectroscopic Analysis

Characterization of 4-Bromo-2,6-difluorophenylacetic acid is typically achieved through
standard spectroscopic methods. While a comprehensive set of spectra for this specific
molecule is not publicly available, expected spectral features can be predicted based on its
structure and data from analogous compounds.[3][6]

IH NMR:

e -CH2- (Methylene protons): A singlet is expected for the two protons of the methylene group,
likely in the range of 3.6-4.0 ppm.

e Ar-H (Aromatic protons): The two aromatic protons are chemically equivalent and will appear
as a singlet, or a narrowly split multiplet due to coupling with the fluorine atoms, in the region
of 7.2-7.6 ppm.

13C NMR:
e -COOH (Carboxyl carbon): A signal is expected around 170-175 ppm.
¢ -CH2- (Methylene carbon): A signal is expected in the range of 35-45 ppm.

o Aromatic carbons: Multiple signals will be observed in the aromatic region (110-165 ppm).
The carbons attached to fluorine will show characteristic large C-F coupling constants.
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IR Spectroscopy:
o O-H stretch (Carboxylic acid): A broad absorption band is expected from 2500 to 3300 cm™1.
e C=0 stretch (Carboxylic acid): A strong, sharp absorption band around 1700-1730 cm™1.

o C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1300

cm™i,

o C-Br stretch: An absorption in the lower frequency region of the fingerprint, typically 500-650

cm™i.
Mass Spectrometry:

e The molecular ion peak (M*) would be observed, along with a characteristic M+2 peak of
nearly equal intensity due to the presence of the bromine atom (natural abundance of 7°Br
and 81Br is approximately 50:50).

o Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and
cleavage at the benzylic position.

Chemical Reactivity and Derivatization

The reactivity of 4-Bromo-2,6-difluorophenylacetic acid is governed by its three main
functional components: the carboxylic acid group, the activated methylene group, and the
substituted aromatic ring.

4-Bromo-2,6-difluorophenylacetic acid

R-NHz, coupling agent R- B(OH)z, Pd catalyst R-NH2, Pd catalyst

Carboxylic Ac¢id Reactions Aromatic Ring Reactions

Esterification Amide Formation Reductlon uzuk| Coupling Buchwald-Hartwig Amination
(e.g., with alcohols) (e.g., with amines) (e.g., to alcohol) (at C-Br bond) (at C-Br bond)
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Caption: Key reactivity pathways for 4-Bromo-2,6-difluorophenylacetic acid.

Carboxylic Acid Group: This group can undergo standard reactions such as esterification
with alcohols in the presence of an acid catalyst, and amide formation with amines using
coupling agents like DCC or EDC.[7] It can also be reduced to the corresponding alcohol
using strong reducing agents like lithium aluminum hydride.

Aromatic Ring: The bromine atom provides a handle for various palladium-catalyzed cross-
coupling reactions. For instance, Suzuki coupling with boronic acids can be used to form a
new carbon-carbon bond, while Buchwald-Hartwig amination can introduce nitrogen-based
functional groups.

Methylene Group: The protons on the methylene group are acidic and can be deprotonated
with a strong base, allowing for alkylation at this position.

Applications in Research and Development

The primary documented application of 4-Bromo-2,6-difluorophenylacetic acid is as a
building block in the synthesis of agrochemicals.[1]

Fungicide Synthesis: It is used in the preparation of pyrido[2,3-b]pyrazine-8-amine
derivatives, which have shown efficacy as phytopathogenic fungicides.[1] The fluorinated
phenylacetic acid core is a common feature in modern agrochemicals, as the fluorine atoms
can enhance metabolic stability and binding affinity to target enzymes in fungi.[8]

Potential in Drug Discovery: While specific applications in pharmaceuticals are not detailed
in the available literature, related brominated and fluorinated phenylacetic acid derivatives
are explored in drug discovery for their potential biological activities. Bromophenol
derivatives, for example, have been investigated for antioxidant and anticancer properties.[9]
[10] The structural motifs present in 4-Bromo-2,6-difluorophenylacetic acid make it a
valuable scaffold for creating libraries of compounds for screening in various therapeutic
areas.

Safety and Handling
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4-Bromo-2,6-difluorophenylacetic acid is classified as an irritant.[1] As with all halogenated
organic acids, appropriate safety precautions must be taken during handling.

Table 2: Hazard and Precautionary Information
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- d Cat GHS Classification and = ()
azard Categor ource(s
gory Precautionary Statements

While specific data is
unavailable, related
compounds can be harmful if
Acute Toxicity swallowed. Do not eat, drink, [11][12]
or smoke when using this
product. Wash hands
thoroughly after handling.

Causes skin irritation. Wear
protective gloves and clothing.

Skin Corrosion/Irritation If on skin, wash with plenty of [51[13]
soap and water. If skin irritation

occurs, get medical advice.

Causes serious eye irritation.
Wear eye and face protection.
If in eyes, rinse cautiously with
water for several minutes.
Eye Damage/Irritation Remove contact lenses if [51[13]
present and easy to do.
Continue rinsing. If eye
irritation persists, get medical

advice.

May cause respiratory

irritation. Avoid breathing dust.

Use only outdoors or in a well-

) o ventilated area. If inhaled,
Respiratory Irritation ) [5][13]

remove person to fresh air and

keep comfortable for

breathing. Call a poison center

or doctor if you feel unwell.

Store in a well-ventilated
Storage place. Keep container tightly [1][5]
closed. Store locked up.
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Dispose of contents/container

to an approved waste disposal
Disposal plant in accordance with local, [5]

regional, and national

regulations.

Personal Protective Equipment (PPE):
o Eye/Face Protection: Safety glasses with side-shields or goggles.
o Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

» Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if
dust is generated and ventilation is inadequate.

First Aid Measures:

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

In case of skin contact: Wash off with soap and plenty of water.

If inhaled: Move the person into fresh air.

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Seek medical attention if any symptoms persist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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